molecular formula C8H8BrClO2 B13590644 4-Bromo-2-(chloromethyl)-6-methoxyphenol

4-Bromo-2-(chloromethyl)-6-methoxyphenol

Katalognummer: B13590644
Molekulargewicht: 251.50 g/mol
InChI-Schlüssel: QZWWEELNTAOPKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-2-(chloromethyl)-6-methoxyphenol is an organic compound characterized by the presence of bromine, chlorine, and methoxy groups attached to a phenolic ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(chloromethyl)-6-methoxyphenol typically involves the bromination and chloromethylation of a methoxyphenol precursor. One common method includes the following steps:

    Bromination: The methoxyphenol is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 4-position.

    Chloromethylation: The brominated intermediate is then subjected to chloromethylation using formaldehyde and hydrochloric acid, resulting in the formation of the chloromethyl group at the 2-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-2-(chloromethyl)-6-methoxyphenol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The phenolic group can be oxidized to form quinones, while reduction reactions can modify the bromine and chlorine substituents.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products Formed

    Substitution Products: Various substituted phenols and ethers.

    Oxidation Products: Quinones and related compounds.

    Coupling Products: Biaryl compounds and other complex aromatic structures.

Wissenschaftliche Forschungsanwendungen

4-Bromo-2-(chloromethyl)-6-methoxyphenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Bromo-2-(chloromethyl)-6-methoxyphenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can affect the compound’s biological activity and its ability to modulate specific pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Bromo-2-chlorophenol: Lacks the methoxy group, resulting in different chemical properties.

    2-(Chloromethyl)-6-methoxyphenol: Lacks the bromine atom, affecting its reactivity and applications.

    4-Bromo-2-(chloromethyl)phenol: Lacks the methoxy group, influencing its solubility and biological activity.

Uniqueness

4-Bromo-2-(chloromethyl)-6-methoxyphenol is unique due to the combination of bromine, chlorine, and methoxy groups on the phenolic ring. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C8H8BrClO2

Molekulargewicht

251.50 g/mol

IUPAC-Name

4-bromo-2-(chloromethyl)-6-methoxyphenol

InChI

InChI=1S/C8H8BrClO2/c1-12-7-3-6(9)2-5(4-10)8(7)11/h2-3,11H,4H2,1H3

InChI-Schlüssel

QZWWEELNTAOPKB-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC(=C1O)CCl)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.